molecular formula C17H14BrN5OS B308441 10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308441
M. Wt: 416.3 g/mol
InChI Key: XPYNIGLUKSIUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a bromine atom, an ethylthio group, and a pyridinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, typically starting with the preparation of the core benzoxazepine structure. The synthetic route may include the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Ethylthio Group: This step may involve nucleophilic substitution reactions using ethylthiol or related reagents.

    Incorporation of the Pyridinyl Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

    Coupling Reactions: The pyridinyl moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 10-BROMO-3-(ETHYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE include other benzoxazepine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. Examples include:

  • 10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane)

Properties

Molecular Formula

C17H14BrN5OS

Molecular Weight

416.3 g/mol

IUPAC Name

10-bromo-3-ethylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C17H14BrN5OS/c1-2-25-17-21-16-14(22-23-17)12-9-11(18)3-4-13(12)20-15(24-16)10-5-7-19-8-6-10/h3-9,15,20H,2H2,1H3

InChI Key

XPYNIGLUKSIUKN-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.